Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

bezuclastinib hepatic laboratory abnormalities
resolution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bezuclastinib

CAS No.: 1616385-51-3

Cat. No.: S9102742

Incidence and Resolution in Clinical Trials

The table below summarizes the key hepatic laboratory abnormality data from recent Phase 3 trials [1] [2]

[3].

Incidence of Grade Resolution and Management

Trial (Condition) Treatment Arm
3+ ALT/AST Increase  Notes

PEAK (GIST) [1] Bezuclastinib + 10.8% All Grade 3 elevations resolved; no
Sunitinib Grade 4 events reported [1] [3].

PEAK (GIST) [1] Sunitinib alone 1.4% -

SUMMIT Bezuclastinib 5.9% All discontinuations due to ALT/AST
(NonAdvSM) [4] elevations fully resolved [5] [4].
SUMMIT Placebo 0% -

(NonAdvSM) [4]

Management and Monitoring Guidelines
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Based on trial protocols and reported management strategies, here are the recommended approaches for

handling these abnormalities:

e Proactive Monitoring: Regular monitoring of liver function tests (LFTs), specifically ALT and AST
levels, is recommended throughout treatment [5] [4].
e Protocol for Elevations:
o Dose Modification: In the PEAK trial, ALT/AST elevations led to dose reductions in 12.7% of
patients on the combination therapy [1].
o Treatment Discontinuation: Discontinuation due to these elevations was uncommon,
occurring in only 1.5% of patients in the PEAK trial and 5.9% in the SUMMIT trial. All cases that
led to discontinuation resolved [1] [4].
¢ Clinical Context: The hepatic events observed in the trials were primarily transient,
asymptomatic laboratory abnormalities without associated clinical hepatic adverse events [1] [4].

Experimental Protocols for Hepatotoxicity Assessment

For researchers designing non-clinical or translational studies, the following methodologies can be adopted:

¢ In-Vivo Model Framework: A standard in-vivo study assesses liver toxicity through continuous
dosing and periodic monitoring.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.onclive.com/view/fda-awards-breakthrough-therapy-designation-to-bezuclastinib-for-non-advanced-systemic-mastocytosis
https://www.biospace.com/press-releases/cogent-biosciences-announces-positive-top-line-results-achieving-statistical-significance-across-all-primary-and-key-secondary-endpoints-from-the-summit-trial-of-bezuclastinib-in-patients-with-non-advanced-systemic-mastocytosis
https://investors.cogentbio.com/news-releases/news-release-details/cogent-biosciences-reports-positive-results-bezuclastinib-peak
https://investors.cogentbio.com/news-releases/news-release-details/cogent-biosciences-reports-positive-results-bezuclastinib-peak
https://www.biospace.com/press-releases/cogent-biosciences-announces-positive-top-line-results-achieving-statistical-significance-across-all-primary-and-key-secondary-endpoints-from-the-summit-trial-of-bezuclastinib-in-patients-with-non-advanced-systemic-mastocytosis
https://investors.cogentbio.com/news-releases/news-release-details/cogent-biosciences-reports-positive-results-bezuclastinib-peak
https://www.biospace.com/press-releases/cogent-biosciences-announces-positive-top-line-results-achieving-statistical-significance-across-all-primary-and-key-secondary-endpoints-from-the-summit-trial-of-bezuclastinib-in-patients-with-non-advanced-systemic-mastocytosis
https://www.smolecule.com/products/s9102742?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Study Initiation
(Animal Model Dosing)

;

Serial Blood Collectlon
(ALT/AST Measurernent)

(Defmed Elevation in LFT If dose reduction/hold

If no intervention needed Interventlon PI‘O'[OCO

Histopathological Analysis
& Data Collection

Click to download full resolution via product page

e Key Protocol Steps:

o Dosing Regimen: Administer bezuclastinib daily, using a vehicle control group for
comparison.

o Biomarker Monitoring: Collect serial blood samples at predefined intervals (e.g., Days 7, 14,
28) to measure ALT and AST levels.

o Intervention Triggers: Predefine stopping criteria based on LFT multiples of the upper limit of
normal (ULN). In clinical trials, elevations led to dose holds or reductions [1].

o Terminal Analysis: Conduct gross necropsy and histopathological examination of liver tissue
to correlate laboratory findings with morphological changes.

Key Takeaways for Researchers

e Favorable Safety Profile: The data consistently show that bezuclastinib-induced liver enzyme
elevations are manageable, reversible, and rarely lead to treatment discontinuation [1] [4].
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¢ Critical Differentiator: This profile is a key point of differentiation from other KIT inhibitors, which
may have different off-target toxicity profiles [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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